N-(4-ethyl-2-pyridinyl)benzamide is an organic compound classified as a benzamide. It features a benzamide group attached to a pyridine ring, which is further substituted with an ethyl group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound's chemical structure can be represented by the molecular formula and has a CAS number of 693219-69-1. It is synthesized through reactions involving 4-ethyl-2-aminopyridine and benzoyl chloride, often in the presence of bases such as triethylamine to facilitate the reaction process.
N-(4-ethyl-2-pyridinyl)benzamide falls under several classifications:
The synthesis of N-(4-ethyl-2-pyridinyl)benzamide typically involves a straightforward reaction between 4-ethyl-2-aminopyridine and benzoyl chloride. This reaction is usually carried out under reflux conditions in solvents like dichloromethane or toluene.
Industrial methods may optimize these conditions for higher yields and purity, potentially utilizing continuous flow reactors.
The molecular structure of N-(4-ethyl-2-pyridinyl)benzamide consists of a benzene ring linked to a pyridine ring through an amide bond. The ethyl group at the 4-position of the pyridine ring significantly influences its chemical behavior.
Key structural data include:
N-(4-ethyl-2-pyridinyl)benzamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(4-ethyl-2-pyridinyl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. It may modulate their activity through binding interactions, which are crucial for its potential therapeutic effects. The specific pathways can vary based on its application in medicinal chemistry .
N-(4-ethyl-2-pyridinyl)benzamide exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant analyses may include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
N-(4-ethyl-2-pyridinyl)benzamide has several scientific uses:
N-(4-Ethyl-2-pyridinyl)benzamide represents a structurally versatile chemotype characterized by a benzamide core linked to a substituted pyridine moiety. This molecular architecture serves as a privileged scaffold in medicinal and agricultural chemistry due to its capacity for targeted interactions with diverse biological macromolecules and its synthetic tractability for structural diversification. The 4-ethyl substituent on the pyridine ring provides strategic steric and electronic modulation that influences conformational behavior and binding kinetics, making this scaffold particularly valuable for rational drug design across therapeutic and agrochemical domains [2] .
The chemical significance of N-(4-ethyl-2-pyridinyl)benzamide derivatives stems from their demonstrated bioactivity spectrum against clinically and agriculturally relevant targets. In medicinal chemistry, these compounds exhibit pronounced activity against enzyme classes and receptor families involved in disease pathogenesis:
Kinase Inhibition: Derivatives demonstrate nanomolar inhibition of Rho-associated kinase 1 (ROCK1), a key regulator in cardiovascular pathologies and cancer. Molecular modeling reveals critical hydrogen bonding between the benzamide carbonyl and kinase hinge region residues (Met156, Glu154), with the 4-ethylpyridinyl moiety occupying a hydrophobic pocket essential for potency [3] [5].
Neurological Targets: Structural analogs function as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting IC₅₀ values of 3.4-10.6 µM against human α4β2 nAChRs with 5-fold selectivity over α3β4 subtypes. The benzamide moiety facilitates key interactions with a β-subunit allosteric site, while the pyridine nitrogen coordinates with Thr58 and Ser142 residues [2].
Antiparasitic Activity: Modifications generating N-benzoyl-2-hydroxybenzamide derivatives show potent suppression of Plasmodium falciparum (K1 strain) with activities 21-fold superior to chloroquine. The salicylamide component enables chelation of heme iron in parasite detoxification pathways [4].
In agricultural chemistry, scaffold optimization has yielded compounds with broad-spectrum fungicidal activity. Patent WO2006008192A1 details N-[2-(4-pyridinyl)ethyl]benzamide derivatives effective against Botrytis cinerea and Alternaria brassicae at application rates of 100-500 g/ha. The pyridine-benzamide linkage provides systemic mobility in plant tissues, while halogenated benzoyl groups enhance binding to fungal cytochrome bc₁ complexes [1].
Table 1: Bioactive Derivatives of N-(Pyridinyl)benzamide Scaffolds
Derivative Structure | Primary Target | Biological Activity | Application Reference |
---|---|---|---|
N-(6-methylpyridin-2-yl)-4-(allyloxy)benzamide | α4β2 nAChR | IC₅₀ = 6.0 µM (negative allosteric modulator) | Neurological disorders [2] |
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | ROCK1 kinase | IC₅₀ = 3 nM (competitive ATP inhibitor) | Cardiovascular disease [3] [5] |
N-(4-ethylbenzoyl)-2-hydroxybenzamide | Plasmodium HDP protein | IC₅₀ = 0.12 µM (heme chelation) | Antimalarial [4] |
4-Chloro-N-[2-(4-pyridinyl)ethyl]benzamide | Fungal cytochrome bc₁ | EC₉₀ = 18 ppm (respiration inhibitor) | Agricultural fungicide [1] |
2-Benzamide-4-(6-oxy-N-methyl-1-naphthamide)pyridine | FGFR1/VEGFR2 | IC₅₀ = 2.1 nM/4.8 nM (dual inhibitor) | Oncology |
The therapeutic exploration of benzamide scaffolds commenced with the first-generation gastrointestinal agents in the 1950s-60s. Metoclopramide emerged as a foundational structure, demonstrating that ortho-alkoxy benzamides could modulate dopamine D₂ receptors. This established the pharmacophoric principle that substituted benzamides could achieve receptor subtype selectivity through controlled conformational restriction [2] [4].
The 1980-90s witnessed strategic hybridization of benzamide cores with nitrogen heterocycles:
Pyridine Integration: Incorporation of 2-aminopyridine units generated compounds with enhanced blood-brain barrier permeability and improved kinase binding affinity. This period produced the first ROCK-inhibitory benzamides through systematic optimization of the hinge-binding domain interaction [5].
Scaffold Repurposing: The discovery that N-benzoyl-2-hydroxybenzamides inhibited hemozoin formation in Plasmodium (2000s) demonstrated the scaffold's mechanistic adaptability. Concurrently, FGFR inhibitor development utilized benzamide-pyridine hybrids to occupy the ATP-binding pocket while extending into hydrophobic regions, exemplified by lucitanib-derived anticancer agents [4] .
Recent advances (2010-present) leverage computational structural optimization:
graph LRA[Quinoline-based FGFR inhibitors] --> B[Quinoline ring cleavage]B --> C[2-Benzamide-4-aryloxypyridine scaffold]C --> D[Introduction of 6-oxy-N-methylnaphthamide]D --> E[SOMCL-286: FGFR1 IC₅₀ = 0.8 nM]
This scaffold evolution enabled compounds like SOMCL-286 to achieve dual FGFR1/VEGFR2 inhibition through strategic positioning of the naphthamide moiety into the hydrophobic back pocket, while maintaining benzamide-hinge region hydrogen bonds. Similarly, ROCK inhibitors now exploit the conformational flexibility of N-ethyl-4-(pyridin-4-yl)benzamide to optimize interactions with Leu205 and Asp216 in the kinase catalytic cleft [3] .
Table 2: Evolution of Benzamide-Pyridine Hybrid Synthesis
Era | Synthetic Strategy | Structural Advancement | Therapeutic Impact |
---|---|---|---|
1980s | Nucleophilic aromatic substitution | 2-Aminopyridine benzoylation | Improved CNS bioavailability |
1990s | Pd-catalyzed Buchwald-Hartwig amination | 4-(Heteroarylamino)benzamides | Kinase inhibitor development |
2000s | TBTU-mediated amide coupling | Acid-labile group incorporation | Prodrug design for antiparasitics |
2010-present | Structure-guided fragment coupling | Hybrid scaffolds with polyaromatic systems | Selective multi-kinase inhibition |
Contemporary design employs molecular modeling workflows integrating docking, molecular dynamics (MD), and 3D-QSAR to refine benzamide derivatives. For ROCK1 inhibitors, Comparative Molecular Field Analysis (CoMFA) models (q² = 0.774, r² = 0.965) quantitatively correlate steric/electrostatic fields with activity, enabling virtual screening of N-(4-ethyl-2-pyridinyl)benzamide libraries prior to synthesis [3] [5]. This computational-aided evolution has transformed simple benzamide motifs into precision tools for probing biological systems across therapeutic areas.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: